
3-氯-2-氟苯酚
描述
3-Chloro-2-fluorophenol is a chemical compound with the empirical formula C6H4ClFO . It is used in the preparation of resins, dyes, explosives, lubricants, and plastics . It also has antioxidant properties and is used as an antioxidant in many formulations such as pharmaceuticals, cosmetics, electrical transformer oil, solvents, and organic reactions .
Synthesis Analysis
The synthesis of 3-Chloro-2-fluorophenol involves extraction and fractional distillation. The organic layer obtained by extraction is washed with water and then subjected to fractional distillation.Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluorophenol is represented by the SMILES string Oc1cccc(Cl)c1F . The molecular weight of this compound is 146.55 .Chemical Reactions Analysis
3-Chloro-2-fluorophenol is employed in the preparation of various substances including resins, dyes, explosives, lubricants, and plastics . It is also used as an antioxidant in various formulations .Physical And Chemical Properties Analysis
3-Chloro-2-fluorophenol is a solid at room temperature . It is insoluble in water . The melting point is between 34-38°C, and the boiling point is 190°C . The density is predicted to be 1.41 g/cm^3 .科学研究应用
黄酮和查耳酮衍生物的合成
3-氯-2-氟苯酚用于合成黄酮和查耳酮衍生物,这些衍生物因其多种药理活性而重要,包括抗氧化、抗炎和抗癌特性 .
抗氧化应用
该化合物具有抗氧化特性,并用于各种配方中,如药品、化妆品、电气变压器油、溶剂和有机反应,以防止氧化并延长保质期 .
树脂的制备
它是树脂制备中的前体,树脂广泛应用于工业,从涂料到粘合剂 .
染料制造
3-氯-2-氟苯酚参与染料生产,有助于合成用于纺织品和其他材料的着色剂 .
炸药生产
该化学品用于制造炸药,表明它在合成快速释放能量的化合物中的作用,用于各种目的 .
润滑剂组成
它用于配制润滑剂,减少相互接触的表面之间的摩擦,这可以防止磨损并延长机械零件的使用寿命 .
塑料行业
在塑料行业,3-氯-2-氟苯酚用于合成有助于提高塑料产品耐用性和功能性的成分 .
HIF-PHD抑制剂合成
最后,它用于合成作为HIF-PHD抑制剂的喹诺酮酮化合物。 这些抑制剂对于预防、治疗或减轻与HIF相关和/或与EPO相关的疾病(如贫血)具有重要意义 .
作用机制
Action Environment
The action, efficacy, and stability of 3-Chloro-2-fluorophenol can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target organism or cells. For example, the compound’s solubility and stability can be affected by pH and temperature, which can in turn influence its bioavailability and activity.
安全和危害
3-Chloro-2-fluorophenol is classified as a dangerous good for transport and may be subject to additional shipping charges . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
生化分析
Biochemical Properties
3-Chloro-2-fluorophenol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to altered metabolic pathways and potential drug-drug interactions.
Cellular Effects
The effects of 3-Chloro-2-fluorophenol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Chloro-2-fluorophenol can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluorophenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain dehydrogenases, which are essential for cellular respiration . This inhibition can result in decreased ATP production and altered cellular energy balance.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Chloro-2-fluorophenol in laboratory settings are critical for understanding its long-term effects. Over time, 3-Chloro-2-fluorophenol can degrade into various byproducts, some of which may have different biochemical properties . Long-term studies have shown that prolonged exposure to 3-Chloro-2-fluorophenol can lead to cumulative cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of 3-Chloro-2-fluorophenol vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can cause significant toxicity . Studies have shown that high doses of 3-Chloro-2-fluorophenol can lead to liver and kidney damage in animal models, indicating its potential for adverse effects at elevated concentrations.
Metabolic Pathways
3-Chloro-2-fluorophenol is involved in various metabolic pathways, including those related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450s and dehydrogenases, which facilitate its breakdown into less toxic metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and its potential for bioaccumulation.
Transport and Distribution
The transport and distribution of 3-Chloro-2-fluorophenol within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects . The distribution pattern of 3-Chloro-2-fluorophenol is essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Chloro-2-fluorophenol is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical activity.
属性
IUPAC Name |
3-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPYNHSMSAJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378660 | |
| Record name | 3-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2613-22-1 | |
| Record name | 3-Chloro-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

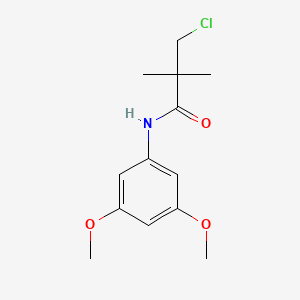

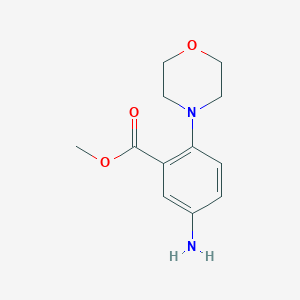
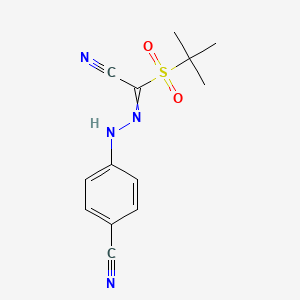
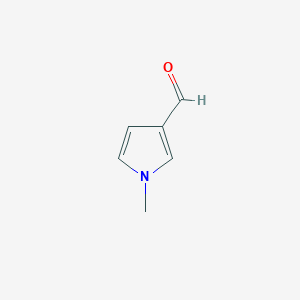
![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)
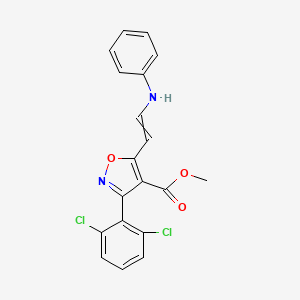
![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)

![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

